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For Researchers, Scientists, and Drug Development Professionals

Introduction
Haloalkanes, or alkyl halides, are a fundamental class of organic compounds that find

extensive application in research and industry, from synthetic reagents to pharmaceuticals and

materials science. A precise and unambiguous system of nomenclature is paramount for

effective scientific communication. This guide provides a detailed overview of the International

Union of Pure and Applied Chemistry (IUPAC) nomenclature for fluoromethane (CH₃F) and

related simple haloalkanes. It further presents key physicochemical data, experimental

protocols for synthesis, and logical diagrams to illustrate naming conventions and reaction

pathways.

IUPAC Nomenclature of Haloalkanes
The IUPAC system provides a systematic method for naming haloalkanes, treating the halogen

as a substituent on the parent alkane chain.[1][2]

Core Rules
Identify the Parent Alkane: The longest continuous carbon chain containing the halogen atom

determines the base name of the alkane.[3][4]
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Name the Halogen Substituent: Halogen substituents are named with a prefix ending in "-o".

F: fluoro-

Cl: chloro-

Br: bromo-

I: iodo-

Numbering the Carbon Chain: The carbon chain is numbered from the end that gives the

carbon atom bonded to the halogen the lowest possible number (locant).[3][5]

Assembling the Name: The name is constructed by placing the locant, a hyphen, the halo-

prefix, and the parent alkane name together as a single word.[3][5]

For simple methyl halides, where there is only one carbon, a number is not necessary.

CH₃F: The parent alkane is methane. The halogen is fluorine ("fluoro"). Thus, the IUPAC

name is Fluoromethane.[6][7][8]

CH₃Cl: The parent alkane is methane. The halogen is chlorine ("chloro"). Thus, the IUPAC

name is Chloromethane.

CH₃Br: The parent alkane is methane. The halogen is bromine ("bromo"). Thus, the IUPAC

name is Bromomethane.

CH₃I: The parent alkane is methane. The halogen is iodine ("iodo"). Thus, the IUPAC name

is Iodomethane.

Compounds with Multiple Substituents
When multiple substituents are present, including different halogens or alkyl groups, the

following rules apply:

Lowest Locant Rule: The chain is numbered to give the lowest possible number to the first

substituent encountered.[1]
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Alphabetical Order: All substituents are listed in alphabetical order, irrespective of their

numerical position. For example, 'bromo' precedes 'chloro'.[1][2]

Prefixes: If the same substituent appears more than once, prefixes such as 'di-', 'tri-', and

'tetra-' are used. These prefixes are ignored when determining alphabetical order.[5]

Logical Diagram: IUPAC Naming Workflow for
Haloalkanes
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IUPAC Naming Logic for Haloalkanes
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Caption: A flowchart illustrating the systematic process of naming haloalkanes according to

IUPAC rules.

Quantitative Data for Methyl Halides (CH₃X)
The physical properties of methyl halides are significantly influenced by the nature of the

halogen atom. Key quantitative data are summarized below for comparison.

Property
Fluoromethan
e (CH₃F)

Chloromethan
e (CH₃Cl)

Bromomethan
e (CH₃Br)

Iodomethane
(CH₃I)

Formula Weight (

g/mol )
34.03 50.49 94.94 141.94

Boiling Point (°C) -78.4 -23.8[9] 3.6[3] 42.4[6]

C-X Bond Length

(pm)
139[6] 178[10] 193[10] 214[10]

C-X Bond

Enthalpy (kJ/mol)
452[10] 351[10] 293[10] 234[10]

Dipole Moment

(Debye)
1.85[6] 1.860[10] 1.830[10] 1.636[10]

Note: Data sourced from multiple references as indicated. The C-X bond enthalpy represents

the energy required to break the carbon-halogen bond.

Experimental Protocols: Synthesis of
Fluoromethane
The synthesis of fluoromethane has been approached through various methods since its first

discovery. Below are detailed methodologies for two distinct synthetic routes.

Protocol 1: Halogen Exchange (Swarts Reaction Variant)
This protocol is based on the classic halogen exchange reaction, a foundational method in

organofluorine chemistry.[9]
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Objective: To synthesize fluoromethane (CH₃F) from a methyl halide precursor (e.g., methyl

bromide) using a metal fluoride.

Reaction: 2CH₃Br + Hg₂F₂ → 2CH₃F + Hg₂Br₂[9]

Materials:

Methyl bromide (CH₃Br)

Mercurous fluoride (Hg₂F₂) or another suitable metal fluoride (e.g., AgF, SbF₃)[9]

Anhydrous reaction vessel with a reflux condenser and gas collection system

Heating mantle

Methodology:

Set up the reaction apparatus in a well-ventilated fume hood, ensuring all glassware is dry.

Charge the reaction vessel with the chosen metal fluoride (e.g., mercurous fluoride).

Cool the vessel and carefully introduce liquid methyl bromide.

Slowly warm the mixture to initiate the reaction. The temperature will depend on the

reactivity of the chosen fluoride. For highly reactive fluorides like AgF, the reaction may

proceed at lower temperatures.[9]

The gaseous fluoromethane product will evolve from the reaction mixture.

Pass the evolved gas through a cold trap or a suitable collection system to capture the

fluoromethane.

The product can be purified by fractional distillation to remove any unreacted starting

material or byproducts.

Safety Precautions: Methyl halides are toxic and flammable. Metal fluorides, particularly

those of heavy metals, are toxic. All manipulations must be performed in a fume hood with

appropriate personal protective equipment (PPE).
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Protocol 2: Photochemical Synthesis
This protocol describes a modern approach to fluoromethane generation using a copper-

mediated photochemical process.[9][11]

Objective: To generate fluoromethane via a radical halogen atom transfer (XAT)

mechanism.

Mechanism: This method involves the UV-induced homolysis of acetic acid to generate

methyl radicals (•CH₃). These radicals then abstract a fluorine atom from an intermediate

copper-fluorine complex.[11]

Materials:

Acetic acid (dilute, e.g., 2% v/v)

Copper(II) salt (e.g., CuSO₄) to act as a sensitizer

UV radiation source (e.g., germicidal UV-C lamp, 254 nm)

Gas-tight reaction vessel connected to a gas chromatograph-mass spectrometer (GC-MS)

for product identification

Methodology:

Prepare a dilute solution of acetic acid (e.g., 2% v/v) in deionized water.

Dissolve the Cu(II) salt in the acetic acid solution to a desired concentration (e.g., 60

mg/L). The presence of Cu(II) is essential for the reaction.[11]

Transfer the solution to the gas-tight photochemical reactor.

Purge the headspace of the reactor with an inert gas to remove air.

Irradiate the solution with the UV lamp for a set period while monitoring the temperature.

Periodically, or at the end of the irradiation period, sample the headspace gas using a gas-

tight syringe.
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Inject the gas sample into the GC-MS to identify the volatile products. The presence of a

peak corresponding to the mass spectrum of fluoromethane confirms its synthesis.[11]

Experimental Notes: The yield of this reaction is reported to be low (<1%).[11] Optimization

of parameters such as pH, irradiation time, and sensitizer concentration can be explored to

potentially improve the yield.

Workflow Diagram: Photochemical Synthesis of
Fluoromethane
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Workflow for Photochemical Synthesis of CH3F
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Caption: A workflow diagram outlining the key steps for the photochemical synthesis and

analysis of fluoromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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